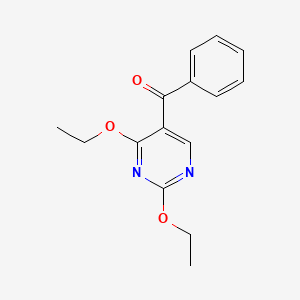
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone typically involves the reaction of 2,4-diethoxypyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another heterocyclic compound with similar structural features.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with similar functional groups but different overall structure.
Uniqueness
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone is unique due to its specific combination of a pyrimidine ring with ethoxy and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses such as proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects in animal models:
- Animal Studies : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema.
Case Study 1: Cancer Treatment
A clinical study involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. The study reported a higher response rate and improved overall survival compared to chemotherapy alone.
Case Study 2: Inflammatory Disorders
Another study evaluated the use of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed significant improvement in clinical symptoms and reduced inflammatory markers compared to the placebo group.
Properties
CAS No. |
92580-28-4 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2,4-diethoxypyrimidin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-12(10-16-15(17-14)20-4-2)13(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
VVGRXDOIQNXEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















